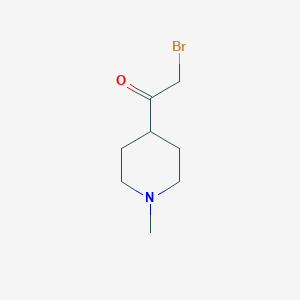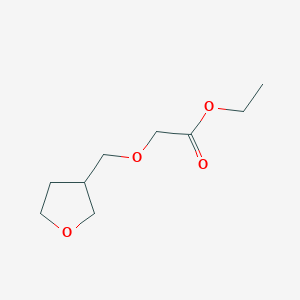
Ethyl 2-(oxolan-3-ylmethoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(oxolan-3-ylmethoxy)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an ethyl group attached to an acetate moiety, with an oxolane ring (a five-membered ring containing one oxygen atom) linked via a methoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(oxolan-3-ylmethoxy)acetate can be synthesized through the esterification of 2-(oxolan-3-ylmethoxy)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield by shifting the equilibrium towards the ester product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: Ethyl 2-(oxolan-3-ylmethoxy)acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-(oxolan-3-ylmethoxy)acetic acid and ethanol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 2-(oxolan-3-ylmethoxy)acetic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(oxolan-3-ylmethoxy)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 2-(oxolan-3-ylmethoxy)acetate largely depends on its interactions with other molecules. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The oxolane ring may also interact with specific enzymes or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group and acetate moiety but lacking the oxolane ring.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.
Ethyl propionate: Similar in structure but with a propionate group instead of the oxolane ring.
Uniqueness
Ethyl 2-(oxolan-3-ylmethoxy)acetate is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H16O4 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
ethyl 2-(oxolan-3-ylmethoxy)acetate |
InChI |
InChI=1S/C9H16O4/c1-2-13-9(10)7-12-6-8-3-4-11-5-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
INSPKLDKMBBXNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COCC1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12635374.png)
![5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B12635379.png)
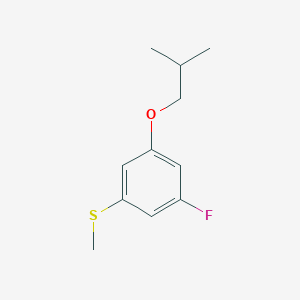
![4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12635390.png)
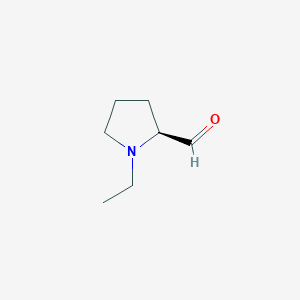
![1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine](/img/structure/B12635413.png)
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B12635416.png)
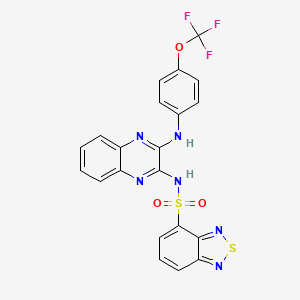
![3-[tert-Butyl(ethyl)amino]propanenitrile](/img/structure/B12635434.png)
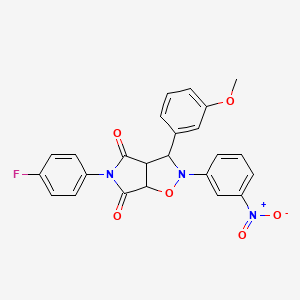
![N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide](/img/structure/B12635469.png)
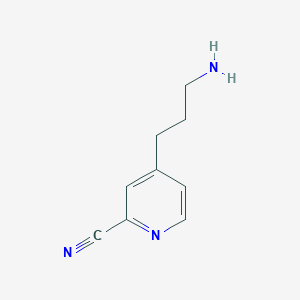
![6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635475.png)
